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Compound of Interest

Compound Name: RBM10-8

Cat. No.: B15144495

This technical support center provides troubleshooting guidance and answers to frequently
asked questions for researchers using RBM10 antibodies in immunoprecipitation (IP)
experiments.

Frequently Asked Questions (FAQS)

Q1: What are the known isoforms of RBM10, and can they affect my IP results?

Al: RBM10 has multiple protein isoforms due to alternative splicing of its pre-mRNA. The two
main variants are RBM10v1 (930 amino acids) and RBM10v2 (853 amino acids), which differ
by the inclusion or exclusion of exon 4.[1] This difference alters the sequence of the first RNA
recognition motif (RRM1), which can affect its binding characteristics to target RNAs.[2] It is
crucial to be aware of which isoforms are expressed in your experimental system, as different
antibodies may have varying affinities for each isoform. Some antibodies are designed to
recognize both major isoforms.[1]

Q2: Can the RBM10 antibody cross-react with other proteins?

A2: RBM10 shares approximately 50% amino acid homology with RBM5.[2] While many
antibodies are designed to be specific, the possibility of cross-reactivity exists, especially with
polyclonal antibodies. It has been noted that in some IP experiments, about 10% of the RNAs
immunoprecipitated with an anti-RBM10 antibody were also precipitated with an anti-RBM5
antibody.[3] To ensure specificity, it is recommended to use a well-validated monoclonal
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antibody and include appropriate controls, such as performing the IP in RBM10
knockout/knockdown cells.

Q3: What are the key negative controls to include in my RBM10 IP experiment?

A3: To ensure that the precipitated protein is specific to your RBM10 antibody, it is essential to
include the following negative controls:

 Isotype-matched IgG control: This control uses a non-specific antibody of the same isotype
as your primary RBM10 antibody at the same concentration. This helps to identify non-
specific binding of proteins to the immunoglobulin itself.[4]

e Beads-only control: This control involves incubating the cell lysate with just the protein A/G
beads without any primary antibody. This helps to identify proteins that bind non-specifically
to the beads.

Troubleshooting Guide

Problem 1: High background or multiple non-specific bands in the IP eluate.
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Possible Cause

Recommended Solution

Non-specific binding of proteins to beads

Pre-clear the cell lysate by incubating it with
protein A/G beads for 30-60 minutes at 4°C

before adding the primary antibody. This will
help to remove proteins that non-specifically
bind to the beads.[4]

Non-specific antibody binding

Use an isotype-matched IgG antibody as a
negative control to determine the level of non-

specific binding from the primary antibody itself.

[4]

Insufficient washing

Increase the number of washes (from 3-5 times)
or the stringency of the wash buffer. You can
increase the salt concentration (e.g., NaCl from
150 mM to 300 mM) or the detergent
concentration in the wash buffer. However, be
cautious as overly stringent conditions may

disrupt the specific antibody-antigen interaction.

[4]

Antibody concentration too high

Optimize the antibody concentration by
performing a titration experiment to find the
lowest concentration that efficiently pulls down

RBM10 without increasing background.

Problem 2: No specific RBM10 band is detected in the IP eluate.
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Possible Cause

Recommended Solution

Antibody not suitable for IP

Not all antibodies that work in Western blotting
are effective in immunoprecipitation. Always

check the manufacturer's datasheet to ensure
the antibody is validated for IP applications.[4]

Low expression of RBM10 in the sample

Confirm the presence of RBM10 in your input
lysate via Western blot. If the expression is low,
you may need to increase the amount of starting

material (cell lysate).

Inefficient cell lysis

Ensure your lysis buffer is appropriate for
extracting nuclear proteins like RBM10.
Sonication on ice can help to ensure complete
lysis.[4] Using a modified RIPA buffer is often

recommended.

Disruption of antibody-antigen interaction

The lysis buffer composition may be too harsh,
disrupting the protein-protein interactions
necessary for the antibody to bind its target.

Consider using a less stringent lysis buffer.

RBM10 Antibody Comparison
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Product

] Validated
Supplier Name/Catalog Type Host o
Applications
No.
. WB, IHC, IF, IP,
_ RBM10 antibody ]
Proteintech Polyclonal Rabbit ColP, RIP,
(14423-1-AP)
ELISA[5]
Cell Signaling RBM10 Antibody i
Polyclonal Rabbit WB, IP[6]
Technology #18012
, _ Anti-RBM10 ,
Sigma-Aldrich Polyclonal Rabbit IHC, WB, ICC-IF
(HPA034972)
Anti-RBM10 _
. . IP (used in
Abcam antibody Rabbit )
iCLIP)[1]
(ab72423)
RBM10 Antibody
Santa Cruz
) (2F12) (sc- Monoclonal Mouse WB, IP, ELISA[7]
Biotechnology
517062)

Detailed Experimental Protocol for RBM10
Immunoprecipitation

This protocol is a general guideline and may require optimization for your specific cell type and
antibody.

A. Cell Lysate Preparation
e Wash cells with ice-cold PBS.

e Lyse cells in a suitable IP lysis buffer (e.g., modified RIPA buffer: 50 mM Tris-HCI pH 7.4, 150
mM NaCl, 1% Triton X-100 or NP-40, 0.5% Sodium deoxycholate, 1 mM EDTA)
supplemented with fresh protease and phosphatase inhibitors.

e For nuclear proteins like RBM10, sonication on ice may be necessary to ensure complete
lysis and shear DNA.
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o Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell
debris.

o Collect the supernatant and determine the protein concentration using a BCA or Bradford
assay.

B. Pre-clearing the Lysate

» To a sufficient volume of cell lysate (typically 500 pg to 1 mg of total protein), add protein A/G
magnetic or agarose beads.

e Incubate with rotation for 1 hour at 4°C.

o Pellet the beads using a magnetic stand or centrifugation and transfer the supernatant to a
new tube.

C. Immunoprecipitation

e Add the primary anti-RBM10 antibody to the pre-cleared lysate. The optimal antibody
concentration should be determined empirically, but a starting point of 1-5 pg per 500 ug of
lysate is common.

 Incubate overnight with rotation at 4°C.

o Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4
hours at 4°C.

D. Washing and Elution

Pellet the beads and discard the supernatant.

Wash the beads three to five times with ice-cold wash buffer (this can be the same as the
lysis buffer or a less stringent version).

After the final wash, carefully remove all supernatant.

Elute the immunoprecipitated proteins by resuspending the beads in 1X Laemmli sample
buffer and boiling for 5-10 minutes.
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E. Analysis
» Pellet the beads and collect the supernatant containing the eluted proteins.

e Analyze the eluate by SDS-PAGE and Western blotting using an RBM10 antibody.

Signaling Pathways and Experimental Workflows
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Caption: General workflow for RBM10 immunoprecipitation.
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Caption: RBM10's role in the RAP1/AKT/CREB signaling pathway.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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